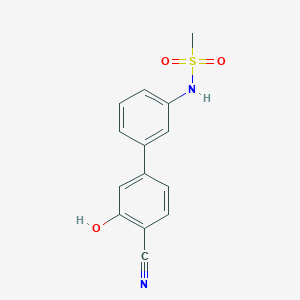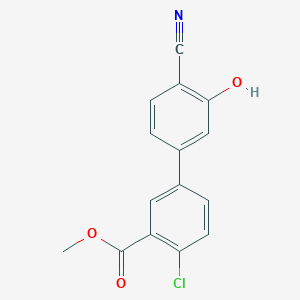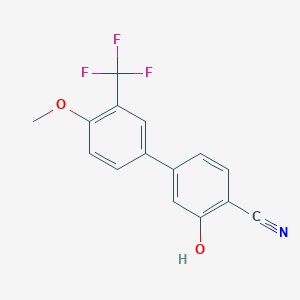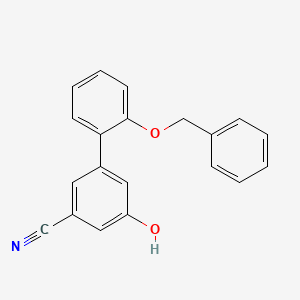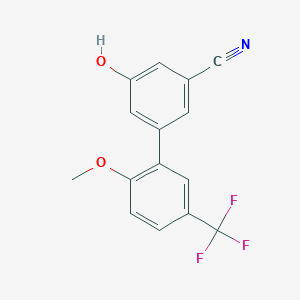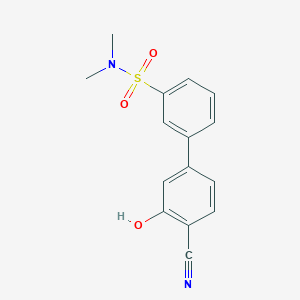
3-Cyano-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-5-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-CN-5-DMS-PP) is a chemical compound with a wide range of applications in scientific research. It is a relatively new compound, first synthesized in 2018, and has been studied for its biochemical and physiological effects.
科学研究应用
3-CN-5-DMS-PP has been studied for its potential applications in scientific research. It has been used as a substrate for the enzyme β-glucosidase, which is involved in the breakdown of carbohydrates. It has also been used as a reagent in peptide synthesis, as it has been shown to be capable of forming stable amide bonds with amino acids. In addition, 3-CN-5-DMS-PP has been studied for its potential use in the synthesis of pharmaceuticals, as it has been found to be capable of forming stable ester bonds with carboxylic acids.
作用机制
The mechanism of action of 3-CN-5-DMS-PP is not yet fully understood. However, it is believed that the compound acts as a reducing agent, which means that it can reduce the oxidation state of other molecules. This is likely due to the presence of the reducing agent, sodium cyanoborohydride, in the synthesis of 3-CN-5-DMS-PP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CN-5-DMS-PP have not been extensively studied. However, it has been found to be capable of forming stable amide and ester bonds with amino acids and carboxylic acids, respectively. This suggests that 3-CN-5-DMS-PP may be capable of altering the structure of proteins and other macromolecules. In addition, 3-CN-5-DMS-PP has been found to be a substrate for the enzyme β-glucosidase, suggesting that it may be capable of influencing the metabolism of carbohydrates.
实验室实验的优点和局限性
3-CN-5-DMS-PP has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize, as it can be produced through a simple reductive amination reaction. Second, it is relatively stable and can be stored for long periods of time without significant degradation. Finally, it is relatively inexpensive to purchase, making it a cost-effective reagent for laboratory experiments.
On the other hand, 3-CN-5-DMS-PP also has several limitations. First, the mechanism of action of 3-CN-5-DMS-PP is not yet fully understood, making it difficult to predict its effects on biochemical and physiological processes. Second, the compound has not yet been extensively studied, so its effects on biological systems are not yet fully known. Finally, 3-CN-5-DMS-PP may be toxic in high concentrations, so it is important to use caution when handling the compound in laboratory experiments.
未来方向
There are several potential future directions for the study of 3-CN-5-DMS-PP. First, further research is needed to better understand the mechanism of action of the compound. Second, further studies are needed to determine the effects of 3-CN-5-DMS-PP on biochemical and physiological processes. Third, more research is needed to determine the potential applications of 3-CN-5-DMS-PP in the synthesis of pharmaceuticals. Fourth, further studies are needed to determine the toxicity of 3-CN-5-DMS-PP in high concentrations. Finally, more research is needed to determine the potential uses of 3-CN-5-DMS-PP in other scientific fields, such as biotechnology and materials science.
合成方法
3-CN-5-DMS-PP is synthesized through a process known as reductive amination. This process involves the reaction of an amine with a ketone or aldehyde in the presence of a reducing agent, such as sodium cyanoborohydride. In the case of 3-CN-5-DMS-PP, the amine used is 2-N,N-dimethylsulfamoylphenyl, the ketone or aldehyde is 3-cyano-5-phenylphenol, and the reducing agent is sodium cyanoborohydride. The reaction of these three components yields 3-CN-5-DMS-PP as the product.
属性
IUPAC Name |
2-(3-cyano-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)15-6-4-3-5-14(15)12-7-11(10-16)8-13(18)9-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQXRNWCIHDVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(2-N,N-dimethylsulfamoylphenyl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

